molecular formula C14H23NO4 B12986031 (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid

(3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid

Cat. No.: B12986031
M. Wt: 269.34 g/mol
InChI Key: SOCDYVCYEMHBJP-KHUXNXPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and an octahydroindole core. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydrogenation: The indole core is hydrogenated to form the octahydroindole structure using a hydrogenation catalyst like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

(3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

  • (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
  • (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-3-carboxylic acid
  • (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-4-carboxylic acid

Comparison:

  • Structural Differences: The position of the carboxylic acid group varies among these compounds, leading to differences in reactivity and biological activity.
  • Uniqueness: (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11+/m0/s1

InChI Key

SOCDYVCYEMHBJP-KHUXNXPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.